1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
“1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid” is a compound with the molecular formula C7H11NO4 . It is also known by other names such as “1-acetyl-4-hydroxy-pyrrolidine-2-carboxylic acid” and "1-Acetyl-4-hydroxyproline" .
Molecular Structure Analysis
The molecular weight of “this compound” is 173.17 g/mol . The InChI code for this compound is InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 173.17 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 173.06880783 g/mol . The topological polar surface area of the compound is 77.8 Ų .Scientific Research Applications
GABA-Uptake Inhibition : Zhao et al. (2005) synthesized N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid and evaluated them as potential inhibitors of GABA transport proteins GAT-1 and GAT-3. Some compounds showed reasonable affinity as GABA-uptake inhibitors (Zhao et al., 2005).
Antimicrobial Activity : Sreekanth and Jha (2020) developed a microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivatives, finding one compound to be particularly potent as an antimicrobial agent (Sreekanth & Jha, 2020).
Angiotensin Converting Enzyme (ACE) Inhibitors : Addla et al. (2013) synthesized novel 2-hydroxypyrrolobenzodiazepine-5,11-diones, showing that some of these compounds are potent non-carboxylic acid ACE inhibitors with minimal toxicity (Addla et al., 2013).
NMR Spectral Analysis : Castellanos et al. (2006) isolated and synthesized (-)-(5S)-2-Imino-1-methylpyrrolidine-5-carboxylic acid, revising the structure of pyrostatin B based on NMR spectral data (Castellanos et al., 2006).
Synthesis Techniques : Li Zi-cheng (2009) discussed the synthesis technique for (S)-3-hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid, highlighting the influence of various conditions on the yield (Li Zi-cheng, 2009).
Physical and Chemical Properties : Kamal and Sultana (2013) provided a comprehensive overview of the physical data and handling precautions for (L-trans-4-hydroxy-proline), also known as (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (Kamal & Sultana, 2013).
Ferrocene Compounds Synthesis : Barišić et al. (2003) reported on the synthesis of amino acids containing skeletal 1,1'-ferrocenylene unit, showcasing the versatility of pyrrolidine derivatives in organometallic chemistry (Barišić et al., 2003).
Chelated Pyrrolidine Derivatives : Hammershøi, Hartshorn, and Sargeson (1991) discussed the reactivity of chelated 4-hydroxypyrrolidine-2-carboxylic acid bound to cobalt(III) ion in the context of synthesizing complex chemical structures (Hammershøi et al., 1991).
Chemiluminescence in High-Performance Liquid Chromatography : Morita and Konishi (2002) explored the use of derivatives of pyrrolidine for carboxylic acid derivatization in high-performance liquid chromatography with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).
Antioxidant Potential in Biomedical Studies : Yushkova et al. (2013) synthesized spin-labeled amides of trolox using pyrrolidine derivatives, which exhibited antioxidant potential and showed promise for application in MRI studies (Yushkova et al., 2013).
Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-pyrrolidone", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethanol", "water" ], "Reaction": [ "Step 1: 2-pyrrolidone is reacted with acetic anhydride in the presence of sodium hydroxide to form N-acetyl-2-pyrrolidone.", "Step 2: N-acetyl-2-pyrrolidone is hydrolyzed with hydrochloric acid to form 1-acetyl-2-pyrrolidone.", "Step 3: 1-acetyl-2-pyrrolidone is reacted with sodium bicarbonate in ethanol to form 1-acetyl-4-hydroxypyrrolidine.", "Step 4: 1-acetyl-4-hydroxypyrrolidine is oxidized with sodium hypochlorite in water to form 1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid." ] } | |
CAS No. |
66267-44-5 |
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(2S,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6-/m0/s1 |
InChI Key |
BAPRUDZDYCKSOQ-WDSKDSINSA-N |
Isomeric SMILES |
CC(=O)N1C[C@H](C[C@H]1C(=O)O)O |
SMILES |
CC(=O)N1CC(CC1C(=O)O)O |
Canonical SMILES |
CC(=O)N1CC(CC1C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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